Rimexolone; (11b,16a,17b)-11-Hydroxy-16,17-dimethyl-17-(1-oxopropyl)androsta-1,4-dien-3-one
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Overview
Description
Rimexolone is a glucocorticoid steroid primarily used to treat inflammation in the eye. It is marketed as a 1% eye drop suspension under the trade name Vexol. Rimexolone is known for its anti-inflammatory properties and is used to treat conditions such as postoperative inflammation, anterior uveitis, conjunctivitis, and keratitis .
Preparation Methods
Rimexolone is synthesized through a multi-step process starting from prednisoloneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Chemical Reactions Analysis
Rimexolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and methylated derivatives of rimexolone .
Scientific Research Applications
Rimexolone has a wide range of scientific research applications. In medicine, it is used to treat inflammatory conditions of the eye. In biology, it is used to study the effects of glucocorticoids on cellular processes. In chemistry, rimexolone serves as a model compound for studying steroid synthesis and reactivity.
Mechanism of Action
Rimexolone exerts its effects by acting as an agonist of the glucocorticoid receptor. Upon binding to the receptor, it modulates gene transcription, leading to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of the inflammatory response, reducing symptoms such as edema, capillary dilation, and leukocyte migration .
Comparison with Similar Compounds
Rimexolone is similar to other glucocorticoids such as prednisolone and dexamethasone. it has unique structural features, including the presence of methyl groups at the C16 and C17 positions and a propionyl group at the C17 position. These modifications enhance its anti-inflammatory activity and reduce its mineralocorticoid activity compared to other glucocorticoids .
Similar Compounds::- Prednisolone
- Dexamethasone
- Cortisol
- Fludrocortisone
Rimexolone’s unique structural features and its specific receptor interactions make it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C24H34O3 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3 |
InChI Key |
QTTRZHGPGKRAFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C |
Origin of Product |
United States |
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